molecular formula C8H9ClFN B13530308 [(2-Chloro-3-fluorophenyl)methyl](methyl)amine

[(2-Chloro-3-fluorophenyl)methyl](methyl)amine

Cat. No.: B13530308
M. Wt: 173.61 g/mol
InChI Key: HEFKULKHVOMTET-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (2-Chloro-3-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(2-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.

    Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

(2-Chloro-3-fluorophenyl)methylamine can be compared with other similar compounds such as:

    (3-Chloro-2-methylphenyl)methylamine: This compound has a similar structure but with a methyl group instead of a fluorine atom, which can affect its reactivity and biological activity.

    (3-Fluorophenyl)methylamine: This compound lacks the chlorine atom, which can influence its chemical properties and interactions with biological targets.

    (2-Chloro-3-fluorophenyl)methylamine: This compound has an ethyl group instead of a methyl group, which can alter its steric and electronic properties.

The uniqueness of (2-Chloro-3-fluorophenyl)methylamine lies in its specific substitution pattern, which can provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3

InChI Key

HEFKULKHVOMTET-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)F)Cl

Origin of Product

United States

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